molecular formula C11H8BrN5 B8783434 4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine

4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine

Cat. No. B8783434
M. Wt: 290.12 g/mol
InChI Key: QCDLTFNGJJNRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H8BrN5 and its molecular weight is 290.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine

Molecular Formula

C11H8BrN5

Molecular Weight

290.12 g/mol

IUPAC Name

4-(6-bromobenzimidazol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H8BrN5/c12-7-1-2-8-9(5-7)17(6-15-8)10-3-4-14-11(13)16-10/h1-6H,(H2,13,14,16)

InChI Key

QCDLTFNGJJNRIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N(C=N2)C3=NC(=NC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine (750 mg, 2.68 mmol) in mixture of methanol (7 mL) and THF (30 mL) was added trimethyl orthoformate (8.81 ml, 80.32 mmol) and TsOH (0.04 ml, 0.27 mmol). The reaction mixture was stirred at 70° C. for 1 h. Then another portion of trimethyl orthoformate (4.4 ml, 40.16 mmol) was added. Stirring at 70° C. was continued for another 6 hr. The reaction mixture was allowed to cool down to RT then a saturated aqueous solution of NaHCO3 was added. The product was extracted into DCM (×3) and the combined organic layers were washed with brine and dried over Na2SO4, filtered and concentrated in vacuo to give the title compound; 1H NMR (500 MHz, DMSO) δ 7.08-7.24 (3H, m), 7.50 (1H, dd, J=8.51, 1.89 Hz), 7.71 (1H, d, J=8.51 Hz), 8.37 (1H, d, J=5.52 Hz), 8.83 (1H, d, J=1.73 Hz), 9.08 (1 H, s); LC-MS (Method B): m/z=+289.9, 291.8 (M+H)+. This compound, with LC-MS purity=70%, was used in the next step without further purification.
Name
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
8.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.